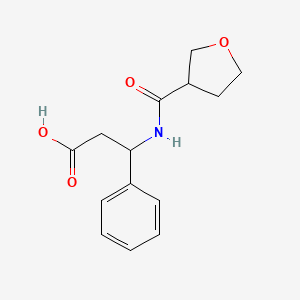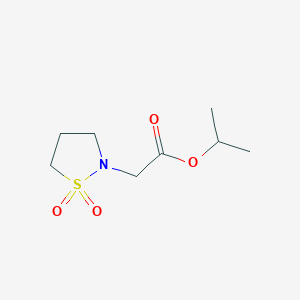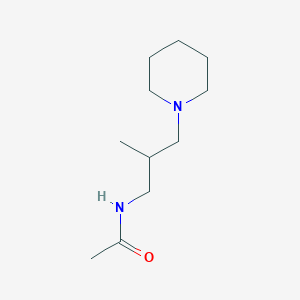
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid, also known as OCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid involves its interaction with various proteins and enzymes in the body. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has also been found to interact with proteins such as tubulin, which is involved in the formation of microtubules, and cyclin-dependent kinase 2, which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and glycogen phosphorylase, which are involved in the pathogenesis of various diseases. 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has also been found to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation of using 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid. One potential direction is the development of new drugs based on the structure of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid. Another potential direction is the study of the mechanism of action of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid in more detail, which could lead to a better understanding of its potential applications in the treatment of various diseases. Additionally, the synthesis of 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid and related compounds could be optimized to make them more readily available and cost-effective for lab experiments.
Synthesemethoden
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid can be synthesized through a multi-step process involving the reaction of phenylpropanoic acid with oxalyl chloride to form an acid chloride intermediate. This intermediate is then reacted with oxolane-3-carboxamide in the presence of a base such as triethylamine to yield 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been extensively studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Studies have shown that 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid can inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. Additionally, 3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid has been shown to exhibit hypoglycemic effects, making it a potential drug for the treatment of diabetes.
Eigenschaften
IUPAC Name |
3-(oxolane-3-carbonylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)8-12(10-4-2-1-3-5-10)15-14(18)11-6-7-19-9-11/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJBWTJWCCVRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Oxolane-3-carbonylamino)-3-phenylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)
![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)
![3-[[(2R)-2-amino-2-phenylacetyl]amino]-N-methylbenzamide](/img/structure/B7587367.png)

![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![1-amino-N-[1-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7587380.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
